![molecular formula C58H64N4O4S+2 B15250164 4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[®-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[®-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including ethenyl, quinoline, and sulfonyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the quinoline derivative, followed by the introduction of the ethenyl and sulfonyl groups. The final step involves the formation of the azoniabicyclo[2.2.2]octane structure. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would need to be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as minimizing waste and using renewable resources, would be essential in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl groups can yield epoxides, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a therapeutic agent due to its unique chemical structure.
Industry: Applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The ethenyl and sulfonyl groups can interact with proteins, altering their activity and affecting cellular pathways. These interactions make the compound a potential candidate for therapeutic applications, particularly in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar DNA intercalation properties.
Sulfonylquinoline: A compound with similar functional groups but lacking the azoniabicyclo[2.2.2]octane structure.
Ethenylquinoline: A compound with similar ethenyl and quinoline groups but lacking the sulfonyl group.
Uniqueness
The unique combination of ethenyl, quinoline, and sulfonyl groups, along with the azoniabicyclo[222]octane structure, gives this compound distinct chemical properties
Propiedades
Fórmula molecular |
C58H64N4O4S+2 |
|---|---|
Peso molecular |
913.2 g/mol |
Nombre IUPAC |
4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline |
InChI |
InChI=1S/C58H64N4O4S/c1-5-33-65-57(51-25-29-59-53-15-11-9-13-49(51)53)55-35-45-27-31-61(55,39-43(45)7-3)37-41-17-21-47(22-18-41)67(63,64)48-23-19-42(20-24-48)38-62-32-28-46(44(8-4)40-62)36-56(62)58(66-34-6-2)52-26-30-60-54-16-12-10-14-50(52)54/h5-26,29-30,43-46,55-58H,1-4,27-28,31-40H2/q+2/t43-,44-,45-,46-,55-,56-,57+,58+,61+,62+/m0/s1 |
Clave InChI |
QYEBGEDYKRLJBZ-SXIUQZDNSA-N |
SMILES isomérico |
C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N@+]1(C[C@@H]2C=C)CC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C[N@@+]56CC[C@@H](C[C@H]5[C@@H](C7=CC=NC8=CC=CC=C78)OCC=C)[C@H](C6)C=C)C9=CC=NC1=CC=CC=C91 |
SMILES canónico |
C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C[N+]56CCC(CC5C(C7=CC=NC8=CC=CC=C78)OCC=C)C(C6)C=C)C9=CC=NC1=CC=CC=C91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


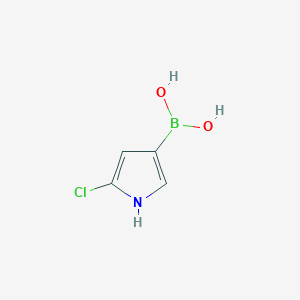

![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
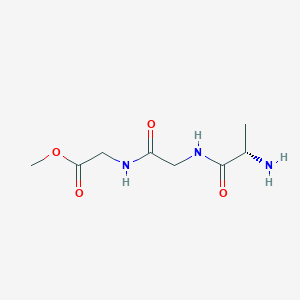
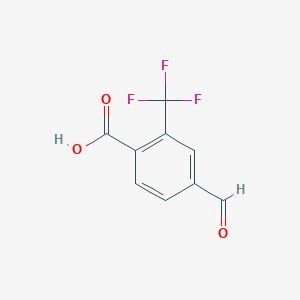
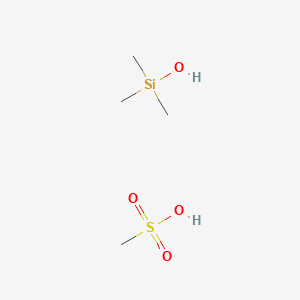


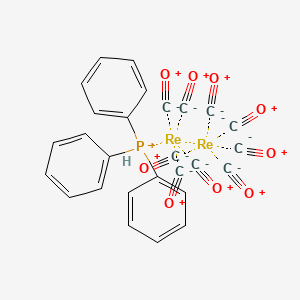
![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)
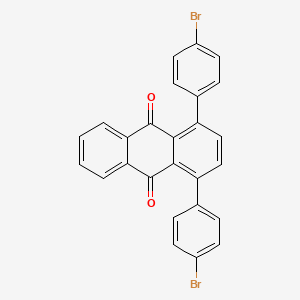
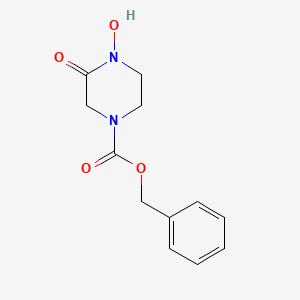
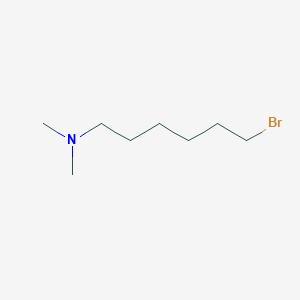
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
